molecular formula C11H9BrN2O2S B148411 4-Bromo-N-(2-pyridyl)benzenesulfonamide CAS No. 3609-89-0

4-Bromo-N-(2-pyridyl)benzenesulfonamide

Cat. No. B148411
CAS RN: 3609-89-0
M. Wt: 313.17 g/mol
InChI Key: FTYAOASOWZRBHV-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-pyridyl)benzenesulfonamide is a compound that is structurally related to a class of benzenesulfonamides. These compounds are known for their potential biological activities, particularly as inhibitors of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes such as respiration and acid-base balance . The compound of interest, although not directly studied in the provided papers, shares a common sulfonamide group and a pyridyl substituent, which are significant for binding to the target enzymes.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with sulfonyl chlorides. For instance, the synthesis of N-(4-pyridylmethyl)benzenesulfonamides can be achieved by reacting (4-pyridylmethyl)amine with benzenesulfonyl chlorides, followed by treatment with hydrogen peroxide and acetic acid to form N-oxides, which can further undergo dimerization . Another example is the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, which leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . These methods provide a basis for the synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, which would likely involve a similar reaction between an appropriate pyridylamine and a brominated sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray diffraction, revealing details such as crystal packing, hydrogen bonding, and π-π interactions. For example, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide shows extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which are important for the stability of the crystal structure . These structural features are crucial for understanding the binding interactions of the compounds with their biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide nitrogen can act as a nucleophile, and the aromatic ring can undergo electrophilic substitution reactions. The presence of a bromine atom in 4-Bromo-N-(2-pyridyl)benzenesulfonamide would make it amenable to further functionalization through nucleophilic aromatic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be predicted using computational methods like Density Functional Theory (DFT) . These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The antimicrobial activity of these compounds can be assessed using methods like the disk diffusion method, and their binding to biological targets can be studied through molecular docking studies .

Scientific Research Applications

Applications in HIV-1 Infection Prevention

The study by Cheng De-ju on methylbenzenesulfonamide derivatives, including those with 4-bromo substituents, has increased due to their potential as small molecular antagonists in the prevention of human HIV-1 infection. This research outlines the synthesis of novel compounds that could be utilized as candidate compounds for drug development targeting HIV-1 infection prevention (De-ju, 2015).

Antimicrobial and Antifungal Activities

The synthesis of 5–bromo–2-chloropyrimidin-4-amine derivatives by V. L. Ranganatha and colleagues resulted in compounds with significant antimicrobial and antifungal activities. Among these, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited remarkable activity against pathogenic bacterial and fungal strains, underscoring its potential for therapeutic applications in combating infections (Ranganatha et al., 2018).

Inhibition of Carbonic Anhydrase Isoforms

Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm were synthesized and characterized by Yassine Aimene and colleagues. These compounds showed promising nanomolar inhibitory activity against carbonic anhydrase isoform IX, demonstrating potential as anticancer drug candidates due to their pronounced selectivity (Aimene et al., 2019).

properties

IUPAC Name

4-bromo-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAOASOWZRBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967183
Record name 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Bromo-N-(2-pyridyl)benzenesulfonamide

CAS RN

5273-99-4
Record name 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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